molecular formula C11H23ClN2O2 B2391717 tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride CAS No. 1609406-97-4

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride

Cat. No.: B2391717
CAS No.: 1609406-97-4
M. Wt: 250.77
InChI Key: ZBWBFOOJHFNICW-OZZZDHQUSA-N
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Description

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl hydroperoxide in the presence of suitable catalysts.

    Amino Group Addition: The amino group is added through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . This method offers advantages such as improved reaction control, higher yields, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide, metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate
  • tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrobromide

Uniqueness

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate
  • CAS Number : 1628833-70-4
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Purity : Typically ≥ 95%

This compound is a derivative of piperidine and is characterized by the presence of an amino group and a tert-butyl ester. It has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride primarily revolves around its interaction with various biological targets, particularly in the central nervous system and its potential roles in modulating neurotransmitter systems.

  • Neurotransmitter Modulation
    • The compound has been studied for its effects on neurotransmitter receptors, particularly glutamate and GABA receptors. Research indicates that it may act as an antagonist at certain ionotropic glutamate receptors, which are crucial for excitatory neurotransmission in the brain .
  • Anti-inflammatory Properties
    • Some studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could make it relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Cytotoxicity and Anticancer Activity
    • Preliminary investigations have indicated that tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the structure-activity relationship of similar compounds, indicating potential for modulating glutamate receptors .
Wang et al. (2008)Reported on related compounds showing inhibition of GABA aminotransferase, suggesting a pathway for neuroprotective effects .
Krogsgaard-Larsen et al. (2015)Highlighted the role of piperidine derivatives in developing new treatments for neurological disorders, supporting further exploration into this compound's therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate has not been extensively characterized. However, predictions based on its structure suggest:

  • Absorption : Likely to be well absorbed due to its lipophilicity.
  • Distribution : Expected to distribute widely in tissues due to its small molecular size.
  • Metabolism : Potentially metabolized by liver enzymes; specific metabolic pathways remain to be elucidated.
  • Excretion : Primarily via renal pathways as metabolites.

Safety and Toxicology

Safety profiles indicate that while the compound shows promise in various therapeutic areas, comprehensive toxicological studies are essential to determine safe dosage ranges and potential side effects.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWBFOOJHFNICW-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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